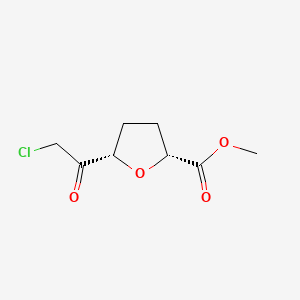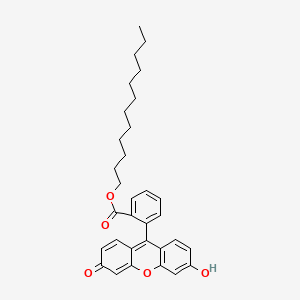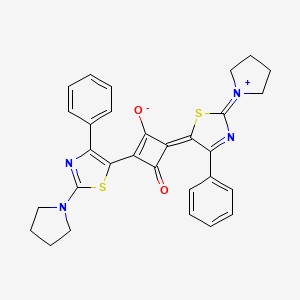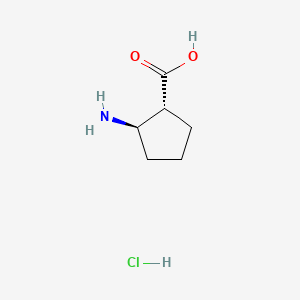
4-(N-Methyl-N-trifluoroacetamide)-1-(3-pyridyl)-1-butanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(N-Methyl-N-trifluoroacetamide)-1-(3-pyridyl)-1-butanol, also known as MTAA, is a chemical compound that has gained significant attention in the field of scientific research. It is a chiral compound that has been used in various studies due to its unique properties.
Wirkmechanismus
The mechanism of action of 4-(N-Methyl-N-trifluoroacetamide)-1-(3-pyridyl)-1-butanol is not fully understood. However, it is believed to interact with specific receptors in the body, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
4-(N-Methyl-N-trifluoroacetamide)-1-(3-pyridyl)-1-butanol has been shown to have various biochemical and physiological effects. It has been found to have anti-inflammatory properties and has been shown to inhibit the production of pro-inflammatory cytokines. Additionally, 4-(N-Methyl-N-trifluoroacetamide)-1-(3-pyridyl)-1-butanol has been shown to have neuroprotective effects and has been found to protect against oxidative stress-induced neuronal damage.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-(N-Methyl-N-trifluoroacetamide)-1-(3-pyridyl)-1-butanol in lab experiments is its chiral nature, which makes it useful for the analysis and separation of enantiomers. Additionally, 4-(N-Methyl-N-trifluoroacetamide)-1-(3-pyridyl)-1-butanol is relatively easy to synthesize, making it accessible to researchers. However, one limitation of using 4-(N-Methyl-N-trifluoroacetamide)-1-(3-pyridyl)-1-butanol is that its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on 4-(N-Methyl-N-trifluoroacetamide)-1-(3-pyridyl)-1-butanol. One area of interest is the development of new chiral ligands for asymmetric catalysis using 4-(N-Methyl-N-trifluoroacetamide)-1-(3-pyridyl)-1-butanol as a starting material. Additionally, further studies are needed to fully understand the mechanism of action of 4-(N-Methyl-N-trifluoroacetamide)-1-(3-pyridyl)-1-butanol and its potential therapeutic applications. Finally, there is a need for more research on the toxicity and safety of 4-(N-Methyl-N-trifluoroacetamide)-1-(3-pyridyl)-1-butanol, particularly in the context of its use in lab experiments.
Conclusion:
In conclusion, 4-(N-Methyl-N-trifluoroacetamide)-1-(3-pyridyl)-1-butanol is a chiral compound that has gained significant attention in the field of scientific research. It has been used in various studies due to its unique properties, including its chiral nature and anti-inflammatory and neuroprotective effects. While there is still much to learn about 4-(N-Methyl-N-trifluoroacetamide)-1-(3-pyridyl)-1-butanol, its potential applications in the fields of chemistry and medicine make it an exciting area of research.
Synthesemethoden
4-(N-Methyl-N-trifluoroacetamide)-1-(3-pyridyl)-1-butanol can be synthesized using a multi-step process starting from 3-pyridine carboxaldehyde. The first step involves the reaction of 3-pyridine carboxaldehyde with methyl trifluoroacetate to produce 4-(3-pyridyl)-1-butanol. This compound is then reacted with methyl iodide and triethylamine to produce 4-(N-methyl)-1-(3-pyridyl)-1-butanol. Finally, the compound is treated with trifluoroacetic anhydride to yield 4-(N-Methyl-N-trifluoroacetamide)-1-(3-pyridyl)-1-butanol.
Wissenschaftliche Forschungsanwendungen
4-(N-Methyl-N-trifluoroacetamide)-1-(3-pyridyl)-1-butanol has been used in various scientific studies due to its unique properties. It has been used as a chiral derivatizing agent for the analysis of amino acids and peptides. It has also been used as a chiral selector for the separation of enantiomers in chromatography. Additionally, 4-(N-Methyl-N-trifluoroacetamide)-1-(3-pyridyl)-1-butanol has been used in the synthesis of chiral ligands for asymmetric catalysis.
Eigenschaften
CAS-Nummer |
1346600-78-9 |
|---|---|
Produktname |
4-(N-Methyl-N-trifluoroacetamide)-1-(3-pyridyl)-1-butanol |
Molekularformel |
C12H15F3N2O2 |
Molekulargewicht |
276.259 |
IUPAC-Name |
2,2,2-trifluoro-N-(4-hydroxy-4-pyridin-3-ylbutyl)-N-methylacetamide |
InChI |
InChI=1S/C12H15F3N2O2/c1-17(11(19)12(13,14)15)7-3-5-10(18)9-4-2-6-16-8-9/h2,4,6,8,10,18H,3,5,7H2,1H3 |
InChI-Schlüssel |
HSJOVDAEWJZFEY-UHFFFAOYSA-N |
SMILES |
CN(CCCC(C1=CN=CC=C1)O)C(=O)C(F)(F)F |
Synonyme |
4-(N-Methyl-N-trifluoroacetamide)-1-(3-pyridyl)-1-butanol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-[(5R,6S)-6-hydroxy-2,2-dimethyl-1,3-dioxepan-5-yl]-1,4,7,10-tetrazacyclododecane-1-carbaldehyde](/img/structure/B585896.png)





![(3R,4S)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-1-phenylazetidin-2-one](/img/structure/B585909.png)


![3-Ethoxy-N-[(2H-pyrrol-2-ylidene)methyl]aniline](/img/structure/B585914.png)

![4-Amino-1-[4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-5-[[tert-butyl(dimethyl)silyl]oxymethyl]pyrimidin-2-one](/img/structure/B585919.png)